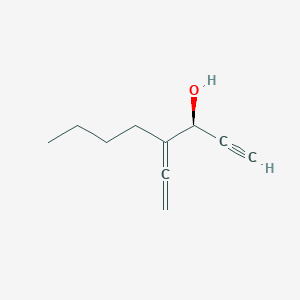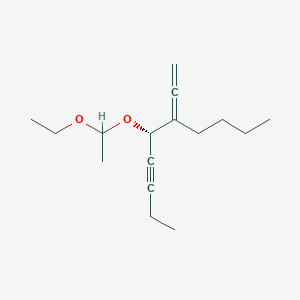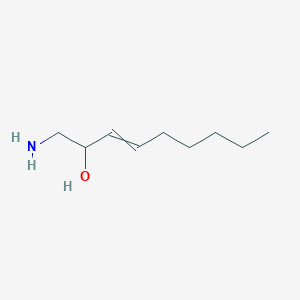
Decanonaene-1,10-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanonaene-1,10-dithione is an organic compound characterized by its unique structure, which includes two sulfur atoms in a dithio configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decanonaene-1,10-dithione can be synthesized through the reaction of decanonaene with sulfur sources under specific conditions. One common method involves the use of 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brønsted or Lewis acid catalyst . The reaction typically occurs in a solvent such as ethanol or water, and the conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Decanonaene-1,10-dithione undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: H2/Ni, H2/Rh, NaBH4, LiAlH4.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons.
Applications De Recherche Scientifique
Decanonaene-1,10-dithione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Decanonaene-1,10-dithione involves its ability to interact with various molecular targets. The compound can act as an electron acceptor, forming complexes with electron-rich moieties such as dithiolene ligands or metal centers . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,3-Dithianes: Similar in structure but differ in the position of sulfur atoms.
1,3-Dithiolanes: Another related compound with a slightly different ring structure.
Dithione Ligands: Known for their electron-deficient nature and ability to form coordination complexes.
Uniqueness: Decanonaene-1,10-dithione is unique due to its specific dithio configuration and its ability to participate in a wide range of chemical reactions
Propriétés
Numéro CAS |
628315-44-6 |
|---|---|
Formule moléculaire |
C10S2 |
Poids moléculaire |
184.2 g/mol |
InChI |
InChI=1S/C10S2/c11-9-7-5-3-1-2-4-6-8-10-12 |
Clé InChI |
RIOXZZRQAMVSFZ-UHFFFAOYSA-N |
SMILES canonique |
C(=C=C=C=C=C=S)=C=C=C=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-](/img/structure/B14221746.png)
![4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14221748.png)

![2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14221761.png)
![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)

![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
![N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine](/img/structure/B14221777.png)

![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)
![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)
![5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14221814.png)
